molecular formula C20H18O6 B1680957 Sesamin CAS No. 607-80-7

Sesamin

Cat. No. B1680957
CAS RN: 607-80-7
M. Wt: 354.4 g/mol
InChI Key: PEYUIKBAABKQKQ-AFHBHXEDSA-N
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Description

Sesamin is a lignan isolated from the bark of Fagara plants and from sesame oil . It has been used as a dietary fat-reduction supplement . Its major metabolite is enterolactone, which has an elimination half-life of less than 6 hours . Sesamin appears to inhibit vitamin E metabolism, causing a relative increase in circulating levels of γ-tocopherol and γ-tocotrienol .


Synthesis Analysis

Sesamin has been shown to promote chondroitin sulfate proteoglycan synthesis in normal human chondrocytes . It upregulates the expression of all the CSPGs synthesis genes .


Molecular Structure Analysis

Sesamin has a molecular formula of C20H18O6 . Its molecular weight is 354.35 g/mol . Using molecular docking and molecular dynamics (MD) simulation techniques, sesamin has been identified as a promising compound potentially able to interact with exo-1,3-β-glucanase .


Chemical Reactions Analysis

Sesamin has been reported to have effects on physiological and pathological angiogenesis . It can increase the activities of antioxidant enzymes and reduce the production of reactive oxygen species and malondialdehyde .


Physical And Chemical Properties Analysis

Sesamin is a fat-soluble lignan . It should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

Scientific Research Applications

Antioxidant and Hepatoprotective Effects

Sesamin has been shown to protect against oxidative DNA damage and apoptosis in the liver caused by nickel, suggesting its potent antioxidant properties. It inhibits reactive oxygen species production, enhances antioxidant enzyme activities, and modulates apoptotic signaling pathways, thus preventing liver injury (Liu et al., 2013).

Anti-Cancer Properties

Sesamin exhibits anti-cancer effects through its influence on cell proliferation, apoptosis, inflammation, metastasis, and angiogenesis. It affects various molecular pathways, including NF-κB, STAT3, JNK, and ERK1/2, demonstrating its potential as an adjuvant therapeutic agent in cancer treatment (Majdalawieh et al., 2017).

Metabolism of Sesamin

Sesamin is metabolized in the liver, producing compounds with strong radical scavenging activities. These metabolites are suggested to be responsible for sesamin's protective effects against oxidative damage (Nakai et al., 2003).

Impact on Cholesterol and Lipid Metabolism

Sesamin has been found to lower serum and liver cholesterol levels by inhibiting cholesterol absorption and synthesis. It modulates the activity of enzymes involved in cholesterol metabolism, highlighting its potential as a natural hypocholesterolemic agent (Hirose et al., 1991).

Cardiovascular Health

Sesamin has been shown to exert protective effects against cardiac remodeling through the Sirt3/ROS pathway, improving cardiac function and preventing the development of cardiac hypertrophy (Fan et al., 2017).

Exercise Capacity and Mitochondrial Function

Sesamin prevents the decline in exercise capacity and impairment of skeletal muscle mitochondrial function in diabetic mice, suggesting its role in managing diabetes-related complications (Takada et al., 2015).

Metabolic Enzyme Regulation

Sesamin ingestion regulates the transcription levels of hepatic metabolizing enzymes for alcohol and lipids, indicating its influence on liver metabolism and its potential in managing alcohol-related liver diseases (Kiso et al., 2005).

Anti-Inflammatory and Anti-Proliferative Effects

Sesamin inhibits lipopolysaccharide-induced proliferation and invasion in prostate cancer cells through the p38-MAPK and NF-κB signaling pathways, showcasing its anti-inflammatory and anti-proliferative capabilities (Xu et al., 2015).

Osteoblast Differentiation

Sesamin promotes osteoblast differentiation of human mesenchymal stem cells, suggesting its potential benefits in bone health and as a food supplement for promoting osteogenesis (Wanachewin et al., 2015).

Hyperlipidemia and Cardiovascular Risk Factors

Sesamin's effects on fatty acid and cholesterol metabolism, as well as its ability to regulate macrophage cholesterol homeostasis, underscore its potential in managing hyperlipidemia and reducing cardiovascular disease risk (Majdalawieh et al., 2020).

Future Directions

Sesamin may be employed in future therapeutic regimens to enhance the efficacy of treatment and dampen the adverse effects of synthetic chemical drugs currently used to alleviate immune-related and inflammatory conditions . It has the potential to be employed in the prevention or treatment of diseases with over-angiogenesis, such as cancers .

properties

IUPAC Name

5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUIKBAABKQKQ-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030528
Record name Sesamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Sesamin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sesamin

CAS RN

607-80-7, 81602-22-4
Record name Sesamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sesamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sesamin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081602224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sesamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESAMIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY3S29JVC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SESAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7946O4P76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Sesamin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123 - 124 °C
Record name (+)-Sesamin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034256
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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